6-Prop-2-enylthiazinane 1,1-dioxide
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Description
6-Prop-2-enylthiazinane 1,1-dioxide, also known as 6-(propan-2-yl)-1,2-thiazinane-1,1-dione, is a chemical compound . It is stored at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The reaction sequence is optimized using DCM, formaldehyde, or DBM as the methylene bridge sources and DBU as the catalyst .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Future Directions
While specific future directions for 6-Prop-2-enylthiazinane 1,1-dioxide are not mentioned in the search results, thiazinanes and their derivatives are considered important in disease treatment and are worthy of further exploration . This suggests that future research could focus on exploring the potential uses of this compound in disease treatment.
Properties
IUPAC Name |
6-prop-2-enylthiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-4-7-5-3-6-8-11(7,9)10/h2,7-8H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZHJYHXYDKAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCNS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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